Clausine I
Overview
Description
Clausine I is a naturally occurring carbazole alkaloid found in the plant genus Clausena, which belongs to the Rutaceae family. Carbazole alkaloids are characterized by a tricyclic aromatic basic skeleton consisting of a central pyrrole ring fused with two benzene rings. This compound, like other carbazole alkaloids, exhibits a range of biological activities, making it a compound of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clausine I typically involves the construction of the carbazole framework through various cyclization reactions. One common method is the palladium-catalyzed cyclization of methyl 4-amino-3-benzyloxybenzoate, which is obtained from commercially available 3-hydroxy-4-nitrobenzoic acid . This approach allows for the efficient formation of the carbazole skeleton with high regioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned palladium-catalyzed cyclization. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential.
Chemical Reactions Analysis
Types of Reactions: Clausine I undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole skeleton.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxygenated, reduced, and substituted carbazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Clausine I has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Clausine I involves its interaction with various molecular targets and pathways. This compound has been shown to induce apoptosis in cancer cells by activating cell-signaling pathways that lead to programmed cell death. It also inhibits the cell cycle, preventing the proliferation of cancer cells . The specific molecular targets and pathways involved in these processes are still under investigation, but they likely include key regulatory proteins and enzymes involved in cell growth and survival.
Comparison with Similar Compounds
Clausine I is part of a larger group of carbazole alkaloids, which include compounds such as Clausine G, Clausine Z, and Mahanine. These compounds share a similar tricyclic aromatic skeleton but differ in their functional groups and biological activities . For example:
Clausine G: Exhibits similar cytotoxic properties but with different potency and selectivity.
Clausine Z: Known for its anti-inflammatory activity.
Mahanine: A multi-targeted compound with significant anti-cancer properties.
This compound is unique due to its specific combination of biological activities and its potential for further chemical modification, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-12-10(6-9)11-4-8(7-16)5-13(17)14(11)15-12/h2-7,15,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRVXYRVPBLMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C=C3O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the synthesis of Clausine I?
A: this compound was synthesized for the first time alongside Clausine G and Clausine Z using a novel approach. [] This method relies on a palladium-catalyzed construction of the carbazole framework, providing an efficient route to 1,6-dioxygenated carbazole alkaloids like this compound. []
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